molecular formula C15H24ClNO B1456319 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-78-6

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456319
CAS RN: 1220031-78-6
M. Wt: 269.81 g/mol
InChI Key: PFYWXNJGENOAGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is 1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H . This code provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

The specific chemical reactions involving 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride are not mentioned in the search results. As a synthetic compound, it may participate in various chemical reactions depending on the experimental conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride are not fully detailed in the search results. It has a molecular weight of 269.81 g/mol. Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine is a basic chemical structure found in many pharmacologically active compounds, demonstrating a wide range of biological activities. This heterocyclic amine is a key building block in medicinal chemistry, contributing to the development of drugs with various therapeutic uses, such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Its derivatives, including various hydrochloride salts, are extensively studied for their pharmacokinetics, mechanisms of action, and potential therapeutic benefits.

  • Pharmacological Applications : Piperidine derivatives are central to the development of drugs targeting the central nervous system (CNS), including treatments for depression, psychosis, and anxiety. Their structural versatility allows for the modulation of various neurotransmitter systems, showcasing the importance of piperidine scaffolds in drug discovery and development (Singh et al., 2021).

  • Therapeutic Drug Enhancement : Some piperidine derivatives are investigated for their role in enhancing the bioavailability of therapeutic drugs. This includes the modification of drug properties to improve absorption, distribution, metabolism, and excretion (ADME) characteristics, which is crucial for maximizing therapeutic efficacy and minimizing side effects (Rathi et al., 2016).

  • Bioactivity and Studies on Specific Derivatives : Specific piperidine derivatives are explored for their unique bioactivities, including anxiolytic-like activities, which are of significant interest for developing new treatments for anxiety disorders. These studies often focus on understanding the mechanisms through which these compounds interact with biological targets to exert their effects (Strub et al., 2016).

Mechanism of Action

The mechanism of action for 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is not specified in the search results. Its mechanism of action would depend on its intended use in research or industry.

Safety and Hazards

The safety data sheet for 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride was not accessible in the search results . Therefore, specific safety and hazard information is not available. It is recommended to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

2-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-5-8-15(13(12)2)17-11-9-14-7-3-4-10-16-14;/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWXNJGENOAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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